1-Benzyl-5-ethoxyimidazolidine-2,4-dione
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Overview
Description
1-Benzyl-5-ethoxyimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C12H14N2O3. It is also known by its IUPAC name, 1-Benzyl-5-ethoxy-imidazolidine-2,4-dione . This compound is characterized by its imidazolidine ring substituted with a benzyl group and an ethoxy group, making it a versatile intermediate in various chemical reactions and applications .
Preparation Methods
The synthesis of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione typically involves the reaction of benzylamine with ethyl chloroformate, followed by cyclization with urea . The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Benzyl-5-ethoxyimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different substituted imidazolidines.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-5-ethoxyimidazolidine-2,4-dione has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors, particularly histone deacetylase (HDAC) inhibitors.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-5-ethoxyimidazolidine-2,4-dione involves its interaction with molecular targets such as HDAC enzymes. By inhibiting these enzymes, it can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells . The pathways involved include the acetylation and deacetylation of histones, which play a crucial role in chromatin remodeling and gene regulation .
Comparison with Similar Compounds
1-Benzyl-5-ethoxyimidazolidine-2,4-dione can be compared with other imidazolidine derivatives such as:
1-Benzyl-5-methoxyimidazolidine-2,4-dione: Similar structure but with a methoxy group instead of an ethoxy group.
1-Benzyl-5-propoxyimidazolidine-2,4-dione: Contains a propoxy group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
65855-02-9 |
---|---|
Molecular Formula |
C12H14N2O3 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(5R)-1-benzyl-5-ethoxyimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-2-17-11-10(15)13-12(16)14(11)8-9-6-4-3-5-7-9/h3-7,11H,2,8H2,1H3,(H,13,15,16)/t11-/m1/s1 |
InChI Key |
FUQZCDCFSMSNBP-LLVKDONJSA-N |
Isomeric SMILES |
CCO[C@@H]1C(=O)NC(=O)N1CC2=CC=CC=C2 |
SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Canonical SMILES |
CCOC1C(=O)NC(=O)N1CC2=CC=CC=C2 |
Appearance |
Powder |
65855-02-9 | |
Pictograms |
Irritant |
solubility |
29.8 [ug/mL] |
Origin of Product |
United States |
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